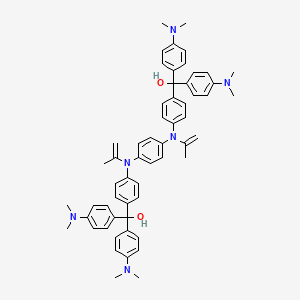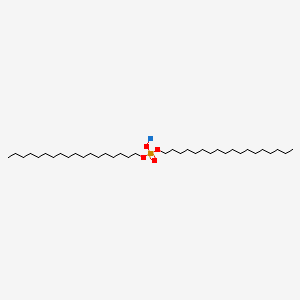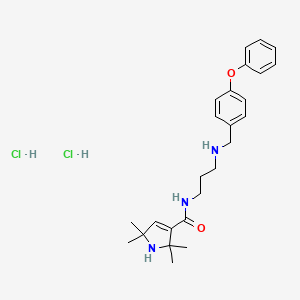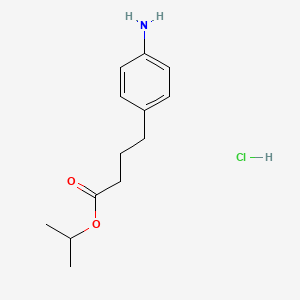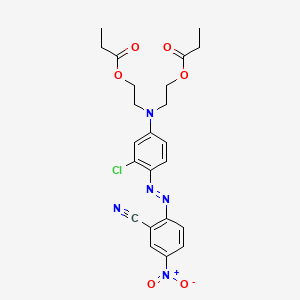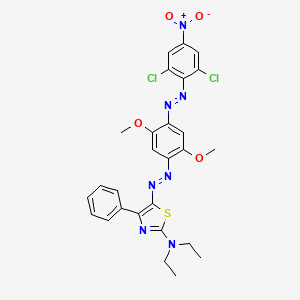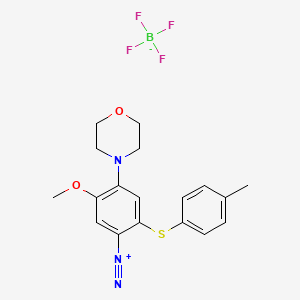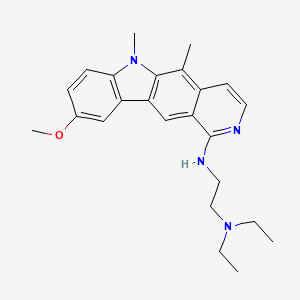
1,2-Ethanediamine, N,N-diethyl-N'-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物は、独特の構造を持つ複雑な有機化合物です。これは、窒素原子を含む縮合環系であるピリド[4,3-b]カルバゾール部分の存在を特徴としています。
準備方法
合成経路と反応条件
1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物の合成は、通常、複数の段階を伴います。出発物質は通常、市販されている化合物であり、合成にはアルキル化、環化、官能基修飾などの反応が複数含まれます。反応条件は、目的の生成物を高い収率と純度で得るために、特定の温度、溶媒、および触媒を必要とすることがよくあります。
工業生産方法
工業的な環境では、この化合物の生産には、バッチ式または連続フロープロセスを用いた大規模な反応が含まれる場合があります。方法の選択は、原料の入手可能性、コスト、環境への配慮などの要因によって異なります。工業生産では、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策も必要です。
化学反応の分析
反応の種類
1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の添加または水素の除去を伴い、酸化生成物の形成につながります。
還元: この反応は、水素の添加または酸素の除去を伴い、還元生成物を生じます。
置換: この反応は、特定の試薬と条件を用いて、ある官能基を別の官能基と置換することを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤が含まれます。温度、圧力、溶媒などの反応条件は、目的の変換を効率的に行うために最適化されます。
形成される主な生成物
これらの反応から形成される主な生成物は、特定の反応経路と条件によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体につながる可能性があります。
科学研究への応用
1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物は、次のような科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の合成のための構成要素として、そしてさまざまな有機反応における試薬として使用されます。
生物学: この化合物の独特の構造は、分子レベルでの生物学的プロセスと相互作用を研究するための貴重なツールとなっています。
医学: これは、特に特定の疾患を標的にする新しい薬剤の開発において、潜在的な治療的用途があります。
産業: この化合物は、特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物の作用機序は、酵素、受容体、または核酸などの分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を調節し、特定の生物学的効果をもたらすことができます。これらの相互作用に関与する経路は複雑であり、シグナル伝達、遺伝子発現、代謝調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 1,2-エタンジアミン, N,N-ジエチル-N'-(2-ニトロ-3-チエニル)-, モノ塩酸塩
- 1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-
独自性
類似の化合物と比較して、1,2-エタンジアミン, N,N-ジエチル-N'-(5,6-ジメチル-9-メトキシ-6H-ピリド(4,3-b)カルバゾール-1-イル)-, ヘミ水和物は、その特定の構造的特徴とそれに起因する化学的および生物学的特性によって際立っています。
類似化合物との比較
Similar Compounds
- 1,2-Ethanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-
Uniqueness
Compared to similar compounds, 1,2-Ethanediamine, N,N-diethyl-N’-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate stands out due to its specific structural features and the resulting chemical and biological properties
特性
CAS番号 |
83948-16-7 |
|---|---|
分子式 |
C24H30N4O |
分子量 |
390.5 g/mol |
IUPAC名 |
N',N'-diethyl-N-(9-methoxy-5,6-dimethylpyrido[4,3-b]carbazol-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H30N4O/c1-6-28(7-2)13-12-26-24-21-15-20-19-14-17(29-5)8-9-22(19)27(4)23(20)16(3)18(21)10-11-25-24/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,26) |
InChIキー |
FIRFTJHDICWOJW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3C)C=CC(=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


